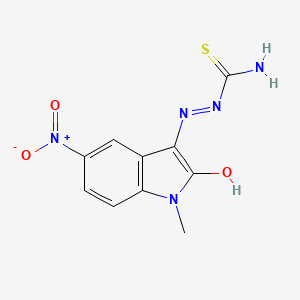
1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone (MNITST) is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a thiosemicarbazone derivative that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. 1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. It has also been shown to inhibit the growth of bacteria and viruses by disrupting their cellular processes.
Biochemical and Physiological Effects:
1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and viruses, as well as to have metal chelating properties. 1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone has also been shown to have antioxidant properties, which could have implications for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone has several advantages for use in lab experiments, including its low toxicity and high stability. It is also relatively easy to synthesize and purify. However, 1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone has some limitations, including its limited solubility in water and its potential for degradation in certain conditions.
Orientations Futures
There are several potential future directions for the study of 1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. 1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone could also be further studied for its metal chelating properties and its potential applications in the treatment of metal toxicity. Additionally, the mechanism of action of 1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone could be further elucidated through additional studies.
Méthodes De Synthèse
1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone can be synthesized through various methods, including the reaction of 1-methyl-5-nitro-1H-indole-2,3-dione with thiosemicarbazide in the presence of a catalyst. The resulting compound can be purified through recrystallization. Other methods include the reaction of 1-methyl-5-nitro-1H-indole-2,3-dione with thiosemicarbazone in the presence of a reducing agent.
Applications De Recherche Scientifique
1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as well as its ability to inhibit the growth of bacteria and viruses. 1-methyl-5-nitro-1H-indole-2,3-dione 3-thiosemicarbazone has also been studied for its potential as a metal chelator, which could have implications for the treatment of metal toxicity.
Propriétés
IUPAC Name |
(2-hydroxy-1-methyl-5-nitroindol-3-yl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3S/c1-14-7-3-2-5(15(17)18)4-6(7)8(9(14)16)12-13-10(11)19/h2-4,16H,1H3,(H2,11,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUSTUHGTWOTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1O)N=NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,3-benzodioxol-4-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5223032.png)
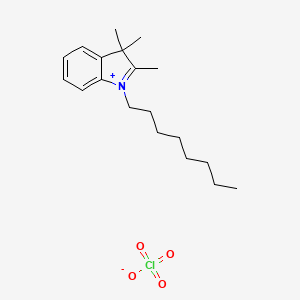

![1-{1-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-4-piperidinyl}-1-butanone bis(trifluoroacetate) (salt)](/img/structure/B5223052.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[4-(methylthio)benzyl]-1,3-oxazole-4-carboxamide](/img/structure/B5223055.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5223064.png)
![1-[2-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B5223067.png)
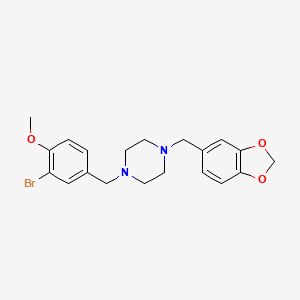
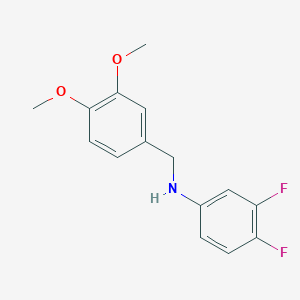
![3-[3-(benzyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5223104.png)
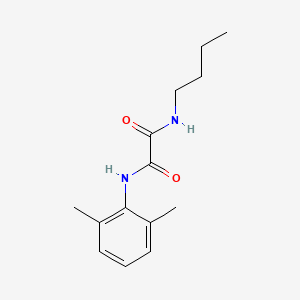

![4-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B5223123.png)
